molecular formula C14H24N4 B15273190 1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine

Cat. No.: B15273190
M. Wt: 248.37 g/mol
InChI Key: ZOTPPWKZZNOSMG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine (CID 54593094) is a tertiary amine with a piperidine backbone substituted by a propylamine group at position 4 and a 2,6-dimethylpyrimidin-4-yl moiety at position 1. Its molecular formula is C₁₄H₂₄N₄, and it is commonly available as a dihydrochloride salt (C₁₄H₂₄N₄·2HCl). The SMILES notation is CCCNC1CCN(CC1)C2=NC(=NC(=C2)C)C, and its InChIKey is ZOTPPWKZZNOSMG-UHFFFAOYSA-N .

This compound is categorized as a tertiary amine, which are critical in organic synthesis, pharmaceuticals, and materials science due to their roles as bases, nucleophiles, or ligands .

Properties

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine

InChI

InChI=1S/C14H24N4/c1-4-7-15-13-5-8-18(9-6-13)14-10-11(2)16-12(3)17-14/h10,13,15H,4-9H2,1-3H3

InChI Key

ZOTPPWKZZNOSMG-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCN(CC1)C2=NC(=NC(=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine typically involves the reaction of 2,6-dimethylpyrimidine with N-propylpiperidine under specific conditions. One common method involves the use of a catalytic amount of acetic acid under microwave irradiation conditions . This method yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyrimidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name (CID or Reference) Molecular Formula Core Structure Key Substituents Physical State Melting Point (°C)
1-(2,6-Dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine dihydrochloride C₁₄H₂₄N₄·2HCl Piperidine - 2,6-Dimethylpyrimidin-4-yl
- N-Propylamine
Solid (salt form) Not reported
N-(4-Chlorobenzyl)-2-(N-allyl-N-(2,6-dimethylpyrimidin-4-yl)amino)-3-methylbutanamide (1g) C₂₂H₂₈ClN₅O Butanamide - 2,6-Dimethylpyrimidin-4-yl
- 4-Chlorobenzyl
White solid 97–98
1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidin-4-amine C₁₇H₂₂N₆ Piperidine - 4,6-Dimethylpyrimidin-2-yl
- Pyridin-3-ylmethyl
Not reported Not reported
2-(N-Allyl-N-(5-nitropyridin-2-yl)amino)-N-cyclohexylbutanamide (1f) C₁₉H₂₅N₅O₃ Butanamide - 5-Nitropyridin-2-yl
- Cyclohexyl
Yellow solid 111–112

Key Observations

Core Structure Variations :

  • The target compound and share a piperidine backbone, while compounds 1g and 1f feature a butanamide core. Piperidine derivatives are often prioritized in drug design due to their conformational flexibility and bioavailability.

Pyrimidine Substituent Positioning: The target compound and 1g both contain a 2,6-dimethylpyrimidin-4-yl group, whereas has a 4,6-dimethylpyrimidin-2-yl substituent. Positional isomerism in pyrimidine rings can drastically alter electronic properties and binding affinities.

Functional Group Diversity :

  • The N-propylamine group in the target compound contrasts with the 4-chlorobenzyl (in 1g ) or pyridin-3-ylmethyl (in ) moieties. Propylamine’s smaller size and hydrophobicity may enhance membrane permeability compared to bulkier aromatic substituents.

Physical Properties :

  • The target compound’s dihydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical formulations. In contrast, 1g and 1f are neutral solids with defined melting points, suggesting higher crystallinity .

Spectroscopic Data

Such data could help differentiate electronic environments in similar compounds.

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